

# Spectroscopic data for Celestolide including NMR and GC-MS

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## Compound of Interest

Compound Name: Celestolide

Cat. No.: B023127

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## Spectroscopic Profile of Celestolide: A Technical Guide

### Introduction

**Celestolide** (4-acetyl-1,1-dimethyl-6-tert-butyl-indan), a synthetic polycyclic musk, is a widely utilized fragrance ingredient in a variety of consumer products, from fine perfumes to household cleaners. Its persistent and characteristic musky odor has made it a staple in the fragrance industry. For researchers, scientists, and professionals in drug development and quality control, a thorough understanding of its spectroscopic properties is essential for identification, quantification, and purity assessment. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for **Celestolide**, complete with detailed experimental protocols and data interpretation.

## Spectroscopic Data

The structural elucidation and characterization of **Celestolide** are heavily reliant on modern spectroscopic techniques. The following sections present the key NMR and GC-MS data in a structured format for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **Celestolide**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are instrumental in confirming its complex cyclic structure.

#### $^1\text{H}$ NMR Spectroscopic Data for **Celestolide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not fully available in search results	Aromatic Protons		
Data not fully available in search results	$\text{CH}_2$ Protons (indan ring)		
Data not fully available in search results	$\text{CH}_3$ Protons (acetyl group)		
Data not fully available in search results	$\text{C}(\text{CH}_3)_2$ Protons (indan ring)		
Data not fully available in search results	$\text{C}(\text{CH}_3)_3$ Protons (tert-butyl group)		

#### $^{13}\text{C}$ NMR Spectroscopic Data for **Celestolide**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not fully available in search results	C=O (acetyl group)
Data not fully available in search results	Aromatic Carbons
Data not fully available in search results	Quaternary Carbons (indan ring and tert-butyl)
Data not fully available in search results	CH <sub>2</sub> Carbons (indan ring)
Data not fully available in search results	CH <sub>3</sub> Carbons (acetyl, gem-dimethyl, tert-butyl)

Note: While general spectra are available in public databases, precise, peer-reviewed chemical shift and coupling constant data for all protons and carbons of **Celestolide** were not fully available in the initial search results. The tables are structured to be populated with such data upon experimental determination or from more detailed spectral libraries.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The gas chromatogram provides the retention time of **Celestolide**, while the mass spectrum reveals its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

### GC-MS Data for **Celestolide**

Parameter	Value
Molecular Weight	244.37 g/mol <a href="#">[1]</a>
Retention Index (non-polar column)	1705.1, 1706 <a href="#">[1]</a>
Retention Index (polar column)	2145 <a href="#">[1]</a>

### Major Mass Spectrometry Fragments for **Celestolide**

m/z	Relative Intensity (%)	Putative Fragment
229	~64	$[M-CH_3]^+$
201	Data not fully available in search results	$[M-C(CH_3)_3]^+$
187	Data not fully available in search results	$[M-COCH_3 - CH_3]^+$
57	~39	$[C(CH_3)_3]^+$
43	100	$[CH_3CO]^+$

Note: The relative intensities are approximate and can vary depending on the instrument and analytical conditions. The base peak is typically observed at  $m/z = 43$ .

## Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable spectroscopic data. The following protocols are recommended for the analysis of **Celestolide**.

### NMR Spectroscopy Protocol

#### 1. Sample Preparation:

- Accurately weigh 5-10 mg of **Celestolide** standard or the sample containing **Celestolide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ). For  $^{13}C$  NMR, a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio.[\[2\]](#)[\[3\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[2\]](#)[\[3\]](#)

- Cap the NMR tube securely.

## 2. NMR Instrument Parameters ( $^1\text{H}$ NMR):

- Spectrometer: 400 MHz or higher field strength for better resolution.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment (zg30).
- Acquisition Parameters:
  - Spectral Width: ~16 ppm.
  - Number of Scans: 16-64 (depending on concentration).
  - Relaxation Delay (d1): 1-5 seconds.
  - Acquisition Time: ~2-4 seconds.
- Processing:
  - Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
  - Fourier transform the FID.
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shift scale to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm).

## 3. NMR Instrument Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer: 100 MHz or higher.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Temperature: 298 K.

- Pulse Sequence: Proton-decoupled experiment (zgpg30).
- Acquisition Parameters:
  - Spectral Width: ~220 ppm.
  - Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation Delay (d1): 2 seconds.
- Processing:
  - Apply a line broadening factor (e.g., 1-2 Hz).
  - Fourier transform the FID.
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shift scale to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## GC-MS Protocol

### 1. Sample Preparation:

- Prepare a stock solution of **Celestolide** in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).
- For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.
- For samples like perfumes or cosmetics, a dilution with a suitable solvent (e.g., ethanol or hexane) is necessary to bring the concentration within the linear range of the instrument. A 1:100 or 1:1000 dilution is often a good starting point.
- If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be required to remove interfering substances.

### 2. GC-MS Instrument Parameters:

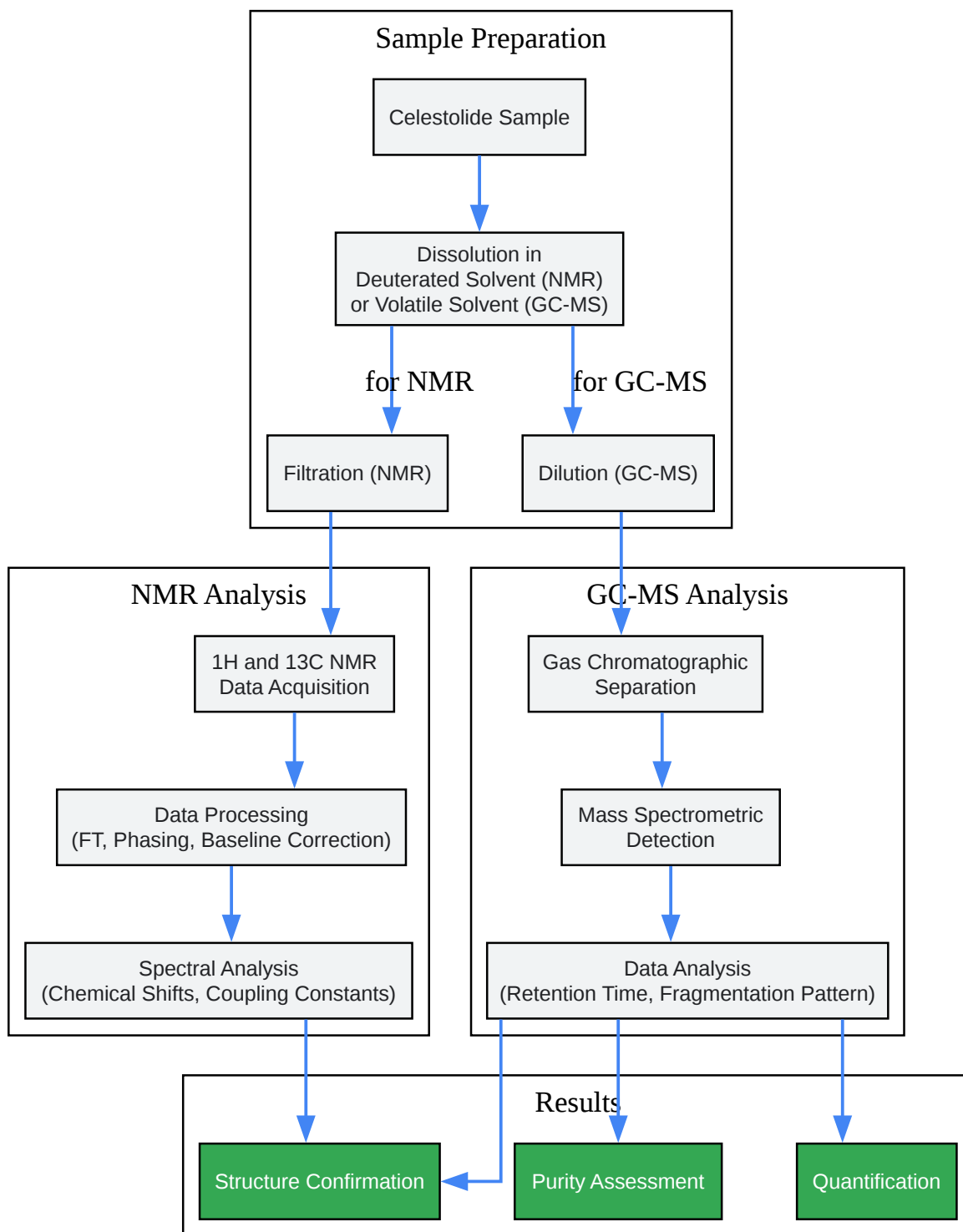
- Gas Chromatograph: Agilent 6890 or similar.
- Mass Spectrometer: Agilent 5973 or similar.
- Injector:
  - Mode: Splitless or Split (e.g., 50:1 split ratio).
  - Temperature: 250-280 °C.
  - Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Oven Temperature Program:
  - Initial Temperature: 60-80 °C, hold for 1-2 minutes.
  - Ramp: 5-10 °C/min to 280-300 °C.
  - Final Hold: 5-10 minutes.
- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for fragrance analysis.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-450.
- Data Analysis:
  - Identify the **Celestolide** peak based on its retention time.

- Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
- For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **Celestolide**.





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Workflow for the spectroscopic analysis of **Celestolide**.

## Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive resource for the analysis of **Celestolide**. Accurate and reproducible data from NMR and GC-MS are fundamental for ensuring the quality, purity, and proper identification of this important fragrance ingredient in various applications. The detailed methodologies and structured data tables serve as a valuable reference for researchers and professionals in the field, facilitating consistent and reliable analytical outcomes.

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## References

- 1. Celestolide | C<sub>17</sub>H<sub>24</sub>O | CID 61585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
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